molecular formula C10H18O B14400324 2-Ethenyl-3-hexyloxirane CAS No. 88329-20-8

2-Ethenyl-3-hexyloxirane

Cat. No.: B14400324
CAS No.: 88329-20-8
M. Wt: 154.25 g/mol
InChI Key: PNYURLTXZRPCCO-UHFFFAOYSA-N
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Description

Overview of Oxirane (Epoxide) Derivatives in Contemporary Organic Synthesis and Materials Science

Oxiranes are more than just cyclic ethers; they are pivotal intermediates in a multitude of chemical transformations. nist.gov The high degree of ring strain in the three-membered ring makes them susceptible to ring-opening reactions with a wide array of nucleophiles, including alcohols, water, amines, and organometallic reagents. nist.govyoutube.com This reactivity is the cornerstone of their utility, allowing for the stereospecific introduction of two adjacent functional groups. This characteristic is highly sought after in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov

In materials science, epoxide-containing monomers are fundamental to the production of epoxy resins. These thermosetting polymers are renowned for their exceptional mechanical properties, chemical resistance, and adhesive strength, leading to their widespread use in coatings, adhesives, and composites for aerospace and electronics industries. wikipedia.org The polymerization process typically involves the ring-opening of the epoxide by a hardener, often an amine or an anhydride (B1165640), to form a cross-linked polymer network. nist.gov

Structural Significance of Ethenyl and Alkyl Substituents on Oxirane Ring Systems

The reactivity and selectivity of an oxirane are profoundly influenced by the nature of its substituents. In the case of 2-Ethenyl-3-hexyloxirane, the presence of both a vinyl (ethenyl) and a hexyl group imparts distinct characteristics.

The alkyl group, in this case, a hexyl group, primarily exerts steric and electronic effects. Sterically, it can hinder the approach of nucleophiles to the adjacent carbon atom of the oxirane ring. Electronically, alkyl groups are weakly electron-donating, which can influence the stability of any potential carbocation-like transition states during acid-catalyzed ring-opening reactions.

The ethenyl (vinyl) group introduces a site of unsaturation conjugated with the epoxide ring. This vinyl epoxide moiety is a particularly versatile functional group in organic synthesis. It can participate in a range of reactions that are not accessible to simple alkyl-substituted epoxides. These include transition metal-catalyzed cross-coupling reactions, conjugate additions, and pericyclic reactions like the Diels-Alder reaction. nist.govharvard.edu The vinyl group can act as a handle for further molecular elaboration, making vinyl epoxides valuable precursors to polyfunctionalized molecules.

The regioselectivity of nucleophilic attack on an unsymmetrically substituted epoxide is dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. youtube.com In contrast, under acidic conditions, the reaction can have more SN1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. youtube.com

Research Trajectories and Objectives for this compound in Academic Investigation

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for academic investigation. The combination of a chiral epoxide and a reactive diene precursor makes it an attractive target for the development of new synthetic methodologies and the synthesis of complex target molecules.

Key research objectives could include:

Development of Stereoselective Syntheses: A primary goal would be the development of efficient and highly stereoselective methods to access different stereoisomers of this compound. A plausible and widely used method would be the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, such as (E)-dec-1-en-4-ol. nist.gov This would provide access to enantiomerically enriched epoxides, which are highly valuable in the synthesis of chiral drugs and natural products.

Exploration of Novel Ring-Opening Reactions: Investigating the regioselective and stereoselective ring-opening of this compound with a diverse range of nucleophiles would be a central theme. This could lead to the discovery of new reaction pathways and the synthesis of novel, highly functionalized building blocks.

Application in Tandem and Cascade Reactions: The vinyl epoxide moiety is an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. Research could focus on designing reactions where the initial ring-opening of the epoxide triggers subsequent cyclizations or rearrangements, leading to a rapid increase in molecular complexity.

Utility as a Precursor to Natural Products and Bioactive Molecules: Many natural products contain fragments that could be derived from a molecule like this compound. Research could target the use of this compound as a key intermediate in the total synthesis of such molecules.

Polymerization and Materials Science Applications: The vinyl group offers a site for polymerization, suggesting that this compound could be explored as a monomer for the creation of novel polymers with unique properties derived from the pendant epoxide and hexyl groups.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88329-20-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-ethenyl-3-hexyloxirane

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-10-9(4-2)11-10/h4,9-10H,2-3,5-8H2,1H3

InChI Key

PNYURLTXZRPCCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(O1)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethenyl 3 Hexyloxirane and Analogues

Stereoselective and Regioselective Oxirane Ring Formation

The formation of the oxirane ring in 2-ethenyl-3-hexyloxirane from its logical precursor, a 1,3-diene, requires precise control to ensure the correct double bond is oxidized and that the desired stereoisomer is formed preferentially. A stereoselective synthesis is a reaction that produces stereoisomeric products in unequal amounts. iupac.org

Asymmetric Epoxidation of Olefinic Precursors

Asymmetric epoxidation involves the conversion of a prochiral alkene into a chiral epoxide, yielding an excess of one enantiomer. wikipedia.org This is typically achieved using a chiral catalyst that creates a chiral environment around the oxidant, influencing the face of the double bond that is oxidized.

Sharpless-Katsuki Asymmetric Epoxidation (SAE)

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. nih.govwikipedia.org The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (t-BuOOH) serving as the terminal oxidant. organic-chemistry.org The choice of (+)-DET or (-)-DET dictates the absolute configuration of the resulting epoxy alcohol, which can be reliably predicted. oregonstate.edu

A key feature of the SAE is its remarkable chemoselectivity. In molecules with multiple double bonds, the reaction selectively oxidizes the double bond that is allylic to the hydroxyl group. nih.gov While the direct synthesis of this compound from its corresponding diene (1,3-octadiene) is not possible with this method due to the lack of an allylic alcohol moiety, the SAE is instrumental in preparing chiral epoxy alcohols that are analogues or can serve as precursors to more complex structures. wikipedia.org For instance, the epoxidation of a dienol can be directed to the double bond adjacent to the hydroxyl group, in contrast to other methods that might favor the more electron-rich distal double bond. acs.org

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including cis-disubstituted and conjugated dienes. wikipedia.orgnumberanalytics.com This makes it highly relevant for the synthesis of this compound from 1,3-octadiene (B86258). The reaction employs a chiral (salen)manganese(III) complex as the catalyst, with a terminal oxidant such as sodium hypochlorite (B82951) (bleach). numberanalytics.comorganic-chemistry.org

A significant advantage of the Jacobsen epoxidation is its high enantioselectivity for conjugated dienes. wikipedia.org The mechanism, while not fully elucidated, is thought to involve a manganese(V)-oxo species as the active oxidant. wikipedia.orgorganic-chemistry.org For conjugated dienes, a radical pathway may contribute, which can sometimes lead to the formation of epoxide mixtures, though high selectivity can often be achieved. wikipedia.org The stereochemical outcome is influenced by the geometry of the alkene and the specific structure of the chiral salen ligand. organic-chemistry.org For unsymmetrical dienes, the reaction must also be regioselective, favoring epoxidation of one double bond over the other. Studies on various dienes have shown that the Jacobsen catalyst can provide high levels of both regio- and enantiocontrol. acs.org

Catalyst SystemSubstrate ExampleOxidantYield (%)ee (%)Reference
(R,R)-Jacobsen Catalyst(E,E)-Diphenyl-1,3-butadieneOxone7797 acs.org
(S,S)-Jacobsen Catalystcis-StilbeneNaOCl8497 wisc.edu
Chiral Mn-salentrans-β-MethylstyreneNaOCl-60 wisc.edu

Organocatalytic epoxidation utilizes small organic molecules as catalysts, avoiding the use of metals. One of the most prominent strategies involves the in-situ generation of a chiral dioxirane (B86890) from a chiral ketone and a stoichiometric oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone). This method, pioneered by Shi, is effective for various olefins. wikipedia.orgnih.gov

For the synthesis of vinyl epoxides, organocatalysis offers a complementary approach to metal-based systems. Fructose-derived ketones and oxazolidinone-bearing ketones have been developed as effective catalysts for the epoxidation of trans-, tri-, and even challenging 1,1-disubstituted olefins. nih.gov The enantioselectivity is believed to arise from specific interactions in the transition state, which can be either spiro or planar, directing the oxidant to one face of the alkene. nih.gov

Another major strategy employs iminium catalysis, where a chiral amine (e.g., an imidazolidinone) activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack by an oxidant. princeton.edu This approach is particularly suited for electron-deficient olefins. While direct application to a simple conjugated diene like 1,3-octadiene is not standard, this methodology is powerful for creating enantioenriched epoxides on substrates bearing a carbonyl group. princeton.eduacs.org

CatalystSubstrate ExampleOxidantYield (%)ee (%)Reference
Shi Ketone (fructose-derived)trans-StilbeneOxone9590+ nih.gov
Imidazolidinonetrans-Cinnamaldehydet-BuOOH8393 princeton.edu
Lactam Ketoneα-IsopropylstyreneOxone-84 nih.gov

Visible-light-mediated epoxidation has emerged as a modern, green chemical strategy. rsc.org These methods often operate at room temperature and can use molecular oxygen as the ultimate oxidant. rsc.org The general mechanism involves a photosensitizer that, upon absorbing visible light, initiates a process leading to the oxidation of the alkene.

While many initial studies focused on substrates like α,β-unsaturated ketones, acs.org the development of stereoselective variants applicable to a broader range of alkenes is an active area of research. For example, a method for the decarboxylative stereospecific epoxidation of trans-cinnamic acids to trans-oxiranes has been reported using a copper catalyst and eosin (B541160) Y as the photosensitizer under visible light. acs.org Metal-free systems have also been developed that can epoxidize various olefins. rsc.org The application of these methods to achieve high enantioselectivity in the epoxidation of non-activated conjugated dienes like 1,3-octadiene is a current challenge, but the rapid progress in photoredox catalysis suggests that such transformations may soon be realized.

Diastereoselective Cyclization Reactions for Oxirane Construction

An alternative to the direct epoxidation of a double bond is the construction of the oxirane ring through the cyclization of an acyclic precursor. This approach is powerful when stereocenters are already present in the precursor, allowing for diastereoselective ring formation.

Intramolecular cyclization is a fundamental strategy for forming rings, including strained three-membered oxiranes. acs.org A classic example is the Williamson ether synthesis, where an alkoxide displaces an adjacent halide. To form this compound, a precursor such as a chiral halohydrin derived from 1,3-octadiene could undergo base-induced cyclization. The stereochemistry of the final epoxide is controlled by the pre-existing stereocenters in the acyclic starting material.

More advanced methods include the intramolecular Corey-Chaykovsky reaction. In one reported synthesis of cyclic vinyl epoxides, a sulfur ylide was used to perform a domino conjugate addition-epoxidation on an enone, creating the vinyl epoxide structure with good diastereoselectivity. acs.org While this specific example leads to a cyclic system, the principle of intramolecular attack by a generated ylide onto a carbonyl or other electrophile can be applied to acyclic systems to construct vinyl epoxides.

Another powerful strategy involves the ring expansion of smaller rings or ring-opening/closing cascades. For instance, the treatment of certain epoxy ethers with strong bases can lead to intramolecular rearrangement and the formation of substituted oxetanes, demonstrating the feasibility of intramolecular C-O bond formation in complex settings. acs.org Similarly, the reaction of vinyl epoxides with arynes can trigger a cascade involving a Diels-Alder reaction followed by ring-opening aromatization, showcasing the unique reactivity of the vinyl epoxide motif. nih.gov These principles can be harnessed in reverse, designing acyclic precursors that cyclize selectively to the desired vinyl epoxide.

Synthesis via Halohydrin Cyclization

The formation of an epoxide ring through the intramolecular cyclization of a halohydrin is a fundamental and widely employed strategy. In the context of this compound, this approach involves the creation of a vinyl-substituted halohydrin precursor, which subsequently undergoes base-mediated ring closure.

A key strategy involves the diastereoselective addition of a vinyl nucleophile to an α-haloaldehyde. acs.org For the synthesis of this compound, this would begin with an α-chlorinated aldehyde, such as 2-chlorooctanal. Reaction of this aldehyde with a vinyllithium (B1195746) or vinyl Grignard reagent proceeds to form the corresponding vinyl chlorohydrin intermediate. acs.org The choice of reagents and reaction conditions is critical to control the diastereoselectivity of the addition, which in turn dictates the relative stereochemistry of the final epoxide.

Upon formation, the chlorohydrin is treated with a base (e.g., sodium hydride, potassium tert-butoxide) to induce intramolecular SN2 displacement of the chloride by the alkoxide, yielding the target this compound. acs.orgnih.gov The stereochemistry of the epoxide (cis or trans) is directly determined by the stereochemistry of the halohydrin precursor.

Table 1: Representative Halohydrin Cyclization Route

Step Reactants Reagents Intermediate/Product Ref.
1 2-Chlorooctanal, Vinyllithium Diethyl ether, -78 °C 1-Chloro-1-decen-3-ol acs.org

Functionalization Strategies for Introducing Ethenyl and Hexyl Moieties

Constructing the this compound scaffold can also be achieved by sequential introduction of the ethenyl and hexyl groups onto a pre-existing oxirane ring. This allows for convergent and flexible synthetic designs.

This strategy relies on the regioselective ring-opening of a suitable oxirane precursor by either a hexyl or vinyl nucleophile, followed by functionalization and ring closure or further modification. A common precursor is 2-hexyloxirane (also known as 1,2-epoxyoctane), which can be opened by a selenomethyllithium reagent to generate a hydroxyselenide intermediate. acs.org This intermediate can then be converted to a halide and cyclized to form other ring structures, demonstrating the functionalization potential of the opened epoxide. acs.org

Alternatively, starting with a simpler, bifunctional epoxide like epichlorohydrin (B41342), one could first introduce the hexyl group via a Grignard reagent (e.g., hexylmagnesium bromide). This reaction would proceed via nucleophilic attack to open the epoxide ring, forming a chlorohydrin. Subsequent steps would involve protecting the resulting alcohol, introducing the vinyl group (for instance, via elimination or a cross-coupling reaction), and then reforming the epoxide ring under basic conditions.

Modern cross-coupling reactions offer powerful tools for the precise installation of alkyl and alkenyl substituents. bohrium.com These methods, often catalyzed by transition metals like palladium or nickel, enable the formation of carbon-carbon bonds with high efficiency and selectivity. calstate.edubeilstein-journals.org

For the synthesis of this compound, a hypothetical precursor such as a di-halogenated oxirane could be employed. A sequential cross-coupling approach would allow for the controlled introduction of the required groups. For example, a Stille coupling could be used to introduce the vinyl group using a vinylstannane reagent, followed by a Suzuki coupling with a hexylboronic acid to install the hexyl chain. The order of these reactions can be controlled by the differential reactivity of the halogen atoms (e.g., iodine being more reactive than bromine or chlorine). bohrium.com

Nickel-catalyzed cross-electrophile coupling reactions represent another advanced approach, coupling two different electrophiles, such as an aryl halide and an epoxide or oxetane (B1205548). calstate.edu This methodology could be adapted to couple a vinyl halide and a hexyl-substituted epoxide precursor.

Table 2: Potential Cross-Coupling Strategies

Coupling Type Catalyst System (Example) Substrates Bond Formed Ref.
Suzuki Coupling Pd(PPh₃)₄, Base Organoborane (e.g., hexylboronic acid), Vinyl Halide C(sp²)-C(sp³) beilstein-journals.org
Stille Coupling Pd(PPh₃)₄ Organostannane (e.g., vinyltributyltin), Alkyl Halide C(sp²)-C(sp³) bohrium.com
Hiyama Coupling NiCl₂(glyme), Ligand Organosilane (e.g., vinyltrimethoxysilane), Alkyl Halide C(sp²)-C(sp³) researchgate.net

Enantioselective Routes to this compound and its Stereoisomers

Controlling the absolute stereochemistry of the two chiral centers in this compound is crucial for applications in pharmaceuticals and as chiral building blocks. Several enantioselective strategies can be employed.

One powerful method is the asymmetric epoxidation of a suitable olefin precursor. For instance, the Sharpless Asymmetric Epoxidation of an allylic alcohol like (E)-dec-1-en-3-ol would provide an enantioenriched epoxy alcohol. Subsequent chemical manipulation of the hydroxyl group would be required to complete the synthesis.

Another highly effective approach is the asymmetric Corey-Chaykovsky epoxidation. acs.org This reaction involves the use of a chiral sulfur ylide to transfer a methylene (B1212753) group to an aldehyde. By reacting an α,β-unsaturated aldehyde (e.g., oct-2-enal) with a chiral sulfonium (B1226848) ylide, it is possible to generate the vinyl epoxide with enantiocontrol. acs.orgrsc.org The diastereoselectivity of this reaction often favors the formation of the trans-epoxide. rsc.org

Furthermore, chemo-enzymatic methods provide a green and highly selective alternative. Lipase-mediated enzymatic reactions, such as Baeyer-Villiger oxidation, can produce chiral epoxide precursors with high enantiopurity. mdpi.com Adapting such a method could provide an enantiomerically pure intermediate that is then converted to this compound.

The strategy of using a chiral starting material, as described in the halohydrin synthesis (Section 2.1.2.2), is also a viable route. Starting with an enantiomerically pure α-chloroaldehyde would allow the stereochemistry to be transferred to the final epoxide product. acs.org

Table 3: Comparison of Enantioselective Methods

Method Key Reagent/Catalyst Stereocontrol Element Potential Advantage Ref.
Sharpless Epoxidation Ti(O-iPr)₄, Chiral Tartrate Chiral ligand directs oxygen delivery High ee for allylic alcohols N/A
Corey-Chaykovsky Epoxidation Chiral Sulfonium Ylide Chiral sulfur ylide Direct formation of vinyl epoxide acs.orgrsc.org
Chemo-enzymatic Synthesis Lipase (B570770) Enzyme's chiral active site High enantioselectivity, green chemistry mdpi.com

Scalability and Efficiency Considerations in this compound Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Catalyst Selection and Loading: For methods involving cross-coupling or asymmetric catalysis, the cost and efficiency of the catalyst are paramount. Palladium and iridium catalysts can be expensive, making low catalyst loading and high turnover numbers essential for scalability. beilstein-journals.orgnih.gov Nickel catalysts are often a more cost-effective alternative. calstate.edu The development of organocatalytic methods, such as the sulfonium ylide epoxidation which can be run with catalytic amounts of a sulfide, is also highly advantageous. rsc.org

Atom Economy and Reaction Steps: Syntheses with fewer steps and high atom economy are generally preferred. One-pot procedures, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. organic-chemistry.org

Reagent and Starting Material Availability: The cost and availability of starting materials are critical. Routes that begin from simple, commodity chemicals are more scalable than those requiring complex, multi-step syntheses for their precursors. For example, a synthesis starting from hept-3-ene is likely more scalable than one requiring a pre-synthesized complex chiral aldehyde. lookchem.com

Reactivity and Mechanistic Pathways of 2 Ethenyl 3 Hexyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane in 2-ethenyl-3-hexyloxirane makes it an electrophilic substrate that readily reacts with a variety of nucleophiles, leading to the opening of the ring. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Ring Opening

Nucleophilic attack is a common and versatile method for the ring-opening of epoxides. The specific outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the epoxide.

The regioselectivity of nucleophilic attack on unsymmetrical epoxides like this compound is a critical aspect of their reactivity. The outcome is generally governed by the reaction conditions, specifically whether the reaction is carried out under basic or acidic conditions.

Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. d-nb.inforesearchgate.net In the case of this compound, this would be the carbon atom of the vinyl group. This preference is attributed to the steric repulsion (Pauli repulsion) between the incoming nucleophile and the substituents on the epoxide ring. d-nb.inforesearchgate.netvu.nl The attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide for ring-opening. d-nb.infovu.nl The transition state has a more carbocation-like character. The nucleophilic attack then occurs at the more substituted carbon atom that can better stabilize the developing positive charge. d-nb.inforesearchgate.net For this compound, this would be the carbon atom bearing the hexyl group. The reaction still proceeds with an inversion of stereochemistry.

Theoretical computations and activation strain models have been employed to provide a quantitative understanding of the factors governing this regioselectivity. d-nb.inforesearchgate.netvu.nl These studies confirm that under basic conditions, steric factors are dominant, while under acidic conditions, the stability of the carbocation-like transition state dictates the site of attack. d-nb.inforesearchgate.netvu.nl

Various catalytic systems can be employed to control the regioselectivity and efficiency of the ring-opening of epoxides. Lewis acids are commonly used to activate the epoxide, making it more susceptible to nucleophilic attack. nsf.gov For instance, tin-containing zeolites like Sn-Beta have been shown to be effective and regioselective catalysts for the alcoholysis of epoxides. nsf.gov The regioselectivity in these Lewis acid-catalyzed reactions is often influenced by electronic factors, such as the inductive effect of the substituents on the epoxide ring. nsf.gov

Alkali and alkaline earth metal salts are also frequently used as additives to facilitate the nucleophilic ring-opening of epoxides. mdpi.com These salts can coordinate to the epoxide oxygen, enhancing its electrophilicity and promoting the reaction. For example, magnesium salts have been found to aid the reaction of epoxides with secondary amines. mdpi.com

Reductive ring-opening of epoxides provides a route to alcohols. Reagents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) can be used for this purpose. acs.org The regioselectivity of these reductions can be influenced by the specific hydride reagent used and the presence of directing groups in the substrate.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily react with epoxides. youtube.comyoutube.com In general, under basic or aprotic conditions, these reagents attack the less sterically hindered carbon of the epoxide in an SN2 fashion. youtube.com This reaction results in the formation of a new carbon-carbon bond and, after an acidic workup, an alcohol. youtube.com

The combination of lithium 2,2,6,6-tetramethylpiperidide (LTMP) with organolithium or Grignard reagents can lead to the conversion of epoxides into alkenes with high regio- and stereoselectivity. organic-chemistry.org This transformation proceeds through α-deprotonation of the epoxide by LTMP, followed by nucleophilic addition of the organometallic reagent and subsequent elimination. organic-chemistry.org

Organocuprates (R₂CuLi) are another class of organometallic reagents that react with epoxides. Dimethyl cuprate (B13416276) has been used to open 2,3-epoxy alcohols to generate 1,3-diols. acs.org

Epoxides can be opened by reagents containing selenium or sulfur. For example, selenomethyllithium reagents have been used to open epoxides like 2-hexyloxirane, leading to the formation of hydroxyselenides. acs.org These intermediates can then be further transformed, for instance, into oxetanes. acs.org

Electrophilic Ring Opening Mechanisms

Under acidic conditions, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen, which forms a more reactive oxonium ion and enhances the leaving group potential of the oxygen atom. kaist.ac.krlibretexts.orgchemistrysteps.com This initial step is followed by the nucleophilic attack on one of the epoxide carbons. The reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways, depending on the reaction conditions and the stability of the potential carbocationic intermediates. libretexts.orglibretexts.org

The nucleophile will preferentially attack the more substituted carbon atom (the carbon bearing the hexyl group) in a manner akin to an SN1 reaction. libretexts.org This preference is due to the stabilization of the partial positive charge that develops at this position. The proximity of the vinyl group can also influence the reaction, potentially leading to rearrangements or participation of the π-electrons, although direct attack at the vinyl-substituted carbon is also possible. The outcome is typically the formation of a trans-1,2-diol in the presence of aqueous acid. libretexts.org

The regioselectivity of the electrophilic ring-opening is a critical aspect, as illustrated in the following table:

Reagent/ConditionPredominant Site of Nucleophilic AttackResulting Product Type
Aqueous Acid (e.g., H₂SO₄)More substituted carbon (C3)trans-diol
Anhydrous Hydrogen Halide (e.g., HBr)More substituted carbon (C3)trans-halohydrin

This table illustrates the expected regiochemical outcomes based on general principles of epoxide reactivity.

Radical-Mediated Ring Opening Processes

The ring-opening of this compound can also be initiated by free radicals. These processes often involve the addition of a radical species to the molecule, leading to the homolytic cleavage of a C-O bond in the epoxide ring. kaist.ac.kr For instance, the reaction can be initiated by the addition of a tri-n-butyltin radical (from tri-n-butyltin hydride) to the vinyl group. kaist.ac.krrsc.org This is followed by fragmentation of the epoxide ring to form an alkoxy radical. kaist.ac.kr

The subsequent steps can involve β-cleavage of the alkoxy radical, which would favor cleavage at the more substituted carbon, or cyclization reactions. kaist.ac.kr The presence of the vinyl group is crucial as it can stabilize adjacent radical intermediates. The specific reaction pathway and final products are highly dependent on the reaction conditions and the nature of the radical initiator used. rsc.org

Polymerization Behavior of this compound

The strained nature of the epoxide ring in this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that can proceed through various ionic or coordination mechanisms to form polyethers.

Ring-Opening Polymerization (ROP) Mechanisms

Anionic ROP of this compound is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic reagents like Grignard or organolithium compounds. masterorganicchemistry.comacs.org The polymerization proceeds via an SN2-type mechanism where the initiator attacks one of the epoxide carbons. masterorganicchemistry.com

Due to steric hindrance, the nucleophilic attack in anionic polymerization predominantly occurs at the less substituted carbon atom of the epoxide ring (the carbon of the ethenyl group). masterorganicchemistry.comlibretexts.org This results in a polymer with a regular head-to-tail structure. The propagation step involves the newly formed alkoxide anion attacking another monomer molecule, continuing the chain growth. This method can lead to polymers with well-controlled molecular weights and narrow polydispersity, characteristic of a living polymerization if chain-transfer and termination reactions are minimized. acs.org

Cationic ROP of this compound can be initiated by Brønsted acids or Lewis acids. researchgate.netacs.org The mechanism involves the protonation or coordination of the epoxide oxygen by the initiator, followed by nucleophilic attack of a monomer molecule on the activated complex.

In contrast to anionic polymerization, the cationic process often favors attack at the more substituted carbon due to the greater stability of the resulting tertiary carbocation-like transition state. libretexts.org However, the vinyl group can complicate the polymerization process, potentially leading to side reactions such as chain transfer or termination, which can affect the molecular weight and structure of the resulting polymer. nih.gov The choice of initiator and reaction conditions is crucial for controlling the polymerization. nih.govtue.nl

The following table compares key aspects of anionic and cationic ROP for a substituted epoxide like this compound:

FeatureAnionic PolymerizationCationic Polymerization
Initiator Strong Nucleophiles (e.g., RO⁻, RLi)Lewis/Brønsted Acids (e.g., BF₃·OEt₂, H₂SO₄)
Regioselectivity Attack at the less substituted carbonAttack at the more substituted carbon
Side Reactions Generally fewer, can be livingProne to chain transfer and termination
Polymer Structure Regular, head-to-tailCan be less regular

This table provides a comparative overview based on established principles of epoxide polymerization.

Coordination polymerization offers a more controlled route for the ROP of epoxides, often leading to polymers with high stereoregularity and controlled molecular weights. This is achieved through the use of catalysts based on transition metals or organometallic compounds, such as those containing aluminum, zinc, or copper. acs.orgmdpi.com

In the case of this compound, a coordination catalyst would first coordinate to the epoxide oxygen. The polymerization then proceeds by the insertion of the monomer into the metal-alkoxide bond of the growing chain. Theoretical studies on similar vinyl epoxides with copper catalysts suggest that the mechanism can be complex, with alkene insertion playing a key role in the ring-opening process. rsc.org This method can provide excellent control over the polymerization, mitigating some of the side reactions common in purely cationic systems and allowing for the synthesis of well-defined polymer architectures. acs.org

Stereocontrol and Microstructure in Poly(this compound)

The polymerization of vinyl-substituted oxiranes like this compound can proceed via the epoxide ring, leaving the vinyl group as a pendant functionality on the resulting polyether backbone. The stereochemistry of this polymerization is crucial as it dictates the microstructure and, consequently, the physical properties of the polymer. The tacticity (the stereochemical arrangement of adjacent chiral centers) of the polymer chain can be controlled to produce isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement) polymers.

Achieving a high degree of stereocontrol in the polymerization of substituted epoxides often relies on the use of specialized catalyst systems. nsf.govunc.edu For cationic polymerization, a prominent method involves asymmetric ion-pairing catalysis. unc.eduresearchgate.net In this approach, a chiral counterion, often derived from a BINOL-based phosphoric acid, is paired with a Lewis acid (e.g., a titanium complex). nsf.govunc.edu This chiral environment directs the facial addition of the incoming monomer to the propagating chain end, overriding the weak intrinsic bias of the chain end itself. nsf.gov This catalyst-controlled mechanism has been successful in producing highly isotactic poly(vinyl ether)s. nsf.govacs.org

The choice of initiator and reaction conditions, such as temperature, can significantly influence the resulting polymer microstructure. For instance, highly isotactic poly(benzyl vinyl ether) was obtained using BF₃·OEt₂ as a catalyst at -78 °C. acs.org It is expected that similar strategies could be applied to the polymerization of this compound to control its microstructure, thereby tuning its thermal and mechanical properties. unc.edu

Table 1: Influence of Catalyst Systems on Polymer Tacticity (Illustrative)

Catalyst System Probable Polymer Microstructure Rationale
Standard Lewis Acid (e.g., BF₃·OEt₂) at low temp. Potentially Isotactic Low temperature and specific catalysts can favor a regular addition of monomers, as seen with other vinyl ethers. acs.org
Achiral Initiator at room temp. Atactic Without a directing group, the monomer addition is typically random, leading to an amorphous polymer.
Chiral Phosphoric Acid / TiCl₄ Complex Highly Isotactic Asymmetric ion-pairing catalysis creates a chiral pocket that forces a specific stereochemical orientation upon monomer addition. nsf.govunc.edu

Copolymerization Studies with Other Cyclic Ethers and Vinyl Monomers

Copolymerization is a powerful strategy to tailor polymer properties by incorporating two or more different monomer units into a single polymer chain. This compound possesses two polymerizable groups: the oxirane ring and the ethenyl (vinyl) group. This allows it to be copolymerized with a wide range of other monomers.

Copolymerization via Ring-Opening: The oxirane moiety can be copolymerized with other cyclic ethers, such as ethylene (B1197577) oxide or other epoxides, via anionic or cationic ring-opening polymerization. nih.gov The composition and sequence distribution of the resulting copolymer are determined by the reactivity ratios (r₁ and r₂) of the comonomers. nih.govwikipedia.orgopen.edu The reactivity ratio is the ratio of the rate constant for a propagating chain end adding its own type of monomer to the rate constant for it adding the other monomer. wikipedia.org

If r₁ > 1 and r₂ < 1, monomer 1 is more reactive than monomer 2.

If r₁ and r₂ are close to 1, a random copolymer is formed. uomustansiriyah.edu.iq

If r₁ and r₂ are close to 0, an alternating copolymer is formed. wikipedia.org

If r₁ > 1 and r₂ > 1, block copolymerization is favored. uomustansiriyah.edu.iq182.160.97

For the anionic copolymerization of ethylene oxide (EO) with allyl glycidyl (B131873) ether (AGE), a structurally related monomer, the reactivity ratios were found to be r(AGE) = 1.31 and r(EO) = 0.54, indicating that AGE is preferentially incorporated. nih.gov

Copolymerization via Vinyl Addition: The vinyl group of this compound can undergo free-radical copolymerization with various vinyl monomers, such as maleic anhydride (B1165640). digitellinc.comtaylorfrancis.com The copolymerization of vinyl ethers with maleic anhydride often leads to alternating copolymers, as neither monomer readily homopolymerizes under these conditions. digitellinc.comgoogle.com

Table 2: Predicted Copolymer Structures based on Reactivity Ratios (Illustrative)

Comonomer (M₂) Polymerization Type Hypothetical Reactivity Ratios (r₁, r₂) Resulting Copolymer Structure
Ethylene Oxide Anionic Ring-Opening r₁ ≈ 1.3, r₂ ≈ 0.5 Gradient or statistical copolymer, enriched in this compound initially. nih.gov
Maleic Anhydride Free Radical r₁ ≈ 0, r₂ ≈ 0 Alternating copolymer. uomustansiriyah.edu.iqresearchgate.net
Styrene Free Radical r₁ << 1, r₂ >> 1 Statistical copolymer with low incorporation of the oxirane monomer. open.edu

Chain Transfer and Termination Reactions in Oxirane Polymerization

Chain transfer and termination are crucial reactions that control the molecular weight and end-group functionality of polymers produced during the ring-opening polymerization of oxiranes. uc.eduyoutube.com

In cationic polymerization , the propagating species is a tertiary oxonium ion. Chain transfer can occur through several mechanisms:

Chain Transfer to Monomer: A proton is transferred from the propagating chain end to a new monomer molecule, terminating the original chain (often with an unsaturated end-group) and starting a new one. uc.edu

Chain Transfer to Polymer: The active center reacts with an oxygen atom on another polymer chain, leading to branched structures.

Chain Transfer to Agent (CTA): Protic substances like water or alcohols are highly effective CTAs in cationic epoxide polymerization. radtech.org They react with the active center, terminating the chain and regenerating a protonated species that can initiate a new chain. This process is often called the Activated Monomer (AM) mechanism and leads to lower molecular weight products compared to the Active Chain End (ACE) mechanism. researchgate.netresearchgate.net

Termination in cationic systems is less common, but can occur through rearrangement of the propagating ion pair or combination with the counter-ion. uc.edu

In anionic polymerization , the propagating species is an alkoxide.

Chain Transfer: Similar to cationic polymerization, chain transfer to monomer can occur, especially in substituted epoxides where protons on carbons adjacent to the ring can be abstracted by the highly basic alkoxide chain end. researchgate.net

Termination: True termination reactions are rare in anionic polymerization if the system is free of impurities. The chains remain "living" until deliberately terminated by adding a quenching agent like water, acid, or a terminating electrophile. youtube.comyoutube.com However, side reactions can lead to termination, such as the loss of a trimethylsilanolate group in the polymerization of certain silicon-containing epoxides. acs.org

Rearrangement and Cycloisomerization Reactions of this compound

The combination of a vinyl group and an epoxide ring in one molecule enables a variety of powerful rearrangement and cycloisomerization reactions.

Intramolecular Skeletal Rearrangements of Ethenyl-Substituted Oxiranes

Vinyl epoxides are known to undergo facile skeletal rearrangements, most notably the Meinwald rearrangement, when treated with Lewis acids. researchgate.netnih.gov This reaction transforms the vinyl epoxide into a carbonyl compound. The reaction proceeds via coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or alkyl shift leads to the formation of an aldehyde or ketone. core.ac.uk For a 2,3-disubstituted vinyl oxirane like this compound, this rearrangement would likely produce β,γ-unsaturated ketones. This transformation is highly efficient and has been used as a key step in the synthesis of complex molecules. nih.gov

Cycloisomerization to Furan (B31954) and Dihydrofuran Derivatives

One of the most well-documented reactions of vinyl epoxides is their cycloisomerization to five-membered heterocyclic rings. acs.org

To Dihydrofurans: The thermal or acid-catalyzed rearrangement of vinyl epoxides can yield 2,5-dihydrofuran (B41785) derivatives. acs.orgrsc.org This transformation can also be catalyzed by various metals, with copper(II) acetylacetonate (B107027) being particularly effective, allowing the reaction to proceed with low catalyst loadings and often in the absence of a solvent. nih.gov This reaction is believed to proceed through a ring-expansion mechanism.

To Furans: While less direct, furan derivatives can be accessed from vinyl epoxides. For instance, zirconocene-mediated deoxygenation of vinyl epoxides produces conjugated dienes, which can be precursors to furans. rsc.org Additionally, palladium-catalyzed oxidative cyclization reactions of related systems can form benzofuran-fused structures, highlighting the utility of metal catalysts in forming furan rings from unsaturated precursors. nih.govnih.gov

Conversion to Oxetane (B1205548) Derivatives via Ring Expansion or Rearrangement

Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry. beilstein-journals.orgnih.gov A primary synthetic route to substituted oxetanes is the ring expansion of corresponding epoxides. acs.orgillinois.edu

A common method for this one-carbon ring expansion is the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). illinois.edudigitellinc.com The reaction involves the nucleophilic attack of the ylide on one of the epoxide carbons, opening the ring to form a betaine (B1666868) intermediate. Subsequent intramolecular Sɴ2 displacement of dimethyl sulfoxide (B87167) (DMSO) by the newly formed alkoxide closes the four-membered oxetane ring. digitellinc.com

This methodology has been shown to work for 2-alkyl and 2,2-dialkyl epoxides, often proceeding with full retention of stereochemistry. acs.org However, 2,3-disubstituted epoxides have been reported to be less reactive under these conditions. acs.org For a substrate like this compound, the reaction would need to be optimized, but it represents a plausible pathway to the corresponding 2-ethenyl-3-hexyl-oxetane. The strain energy of an oxetane ring is approximately 107 kJ/mol, only slightly less than that of an epoxide (114 kJ/mol), which facilitates its use as a reactive intermediate. beilstein-journals.orgutexas.edu

Table of Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound 1,2-Epoxy-3-octene
Allyl glycidyl ether AGE
Benzyl vinyl ether -
Dimethyl sulfoxide DMSO
Ethylene oxide Oxirane, EO
Maleic anhydride -
Styrene -
Titanium tetrachloride TiCl₄

Stereochemical Investigations and Chiral Control in 2 Ethenyl 3 Hexyloxirane Research

Configurational Isomerism and Stereoisomers of 2-Ethenyl-3-hexyloxirane

This compound possesses two chiral centers at the C2 and C3 positions of the oxirane ring. This gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The relationship between the substituents on the epoxide ring defines the diastereomeric forms:

cis-isomers: The ethenyl and hexyl groups are on the same side of the oxirane ring plane. This configuration exists as a pair of enantiomers: (2R,3S)-2-ethenyl-3-hexyloxirane and (2S,3R)-2-ethenyl-3-hexyloxirane.

trans-isomers: The ethenyl and hexyl groups are on opposite sides of the oxirane ring plane. This configuration also exists as a pair of enantiomers: (2R,3R)-2-ethenyl-3-hexyloxirane and (2S,3S)-2-ethenyl-3-hexyloxirane.

The precise three-dimensional structure of each stereoisomer dictates its interaction with other chiral molecules and catalysts, making the synthesis of single, pure stereoisomers a primary objective in this area of research.

Table 1: Stereoisomers of this compound

ConfigurationStereochemical DescriptorsRelationship
trans(2R,3R) and (2S,3S)Enantiomers
cis(2R,3S) and (2S,3R)Enantiomers
trans vs. cis(e.g., (2R,3R) vs. (2R,3S))Diastereomers

Diastereoselective and Enantioselective Synthesis of Defined this compound Stereoisomers

The synthesis of specific stereoisomers of vinyl epoxides like this compound can be achieved through several established strategies, primarily involving the stereocontrolled epoxidation of an alkene precursor. acs.org

Diastereoselective Synthesis: The relative stereochemistry (cis or trans) is often controlled by the geometry of the alkene precursor or by using substrate-directed epoxidation. For instance, the epoxidation of the corresponding allylic alcohol, (E)-1-decen-3-ol or (Z)-1-decen-3-ol, can provide access to different diastereomers. Directed epoxidation, where a hydroxyl group in the substrate directs the oxidizing agent to one face of the double bond, is a powerful technique. For example, epoxidation of allylic diols derived from Baylis-Hillman adducts with reagents like meta-chloroperbenzoic acid (m-CPBA) can proceed with high anti-diastereoselectivity due to the influence of intramolecular hydrogen bonding. organic-chemistry.org

Enantioselective Synthesis: To control the absolute stereochemistry and produce a single enantiomer, chiral catalysts or reagents are employed.

Sharpless Asymmetric Epoxidation: This method is highly effective for the enantioselective epoxidation of allylic alcohols. By choosing the appropriate chiral titanium tartrate catalyst, either enantiomer of the resulting epoxy alcohol can be synthesized with high predictability and enantiomeric excess.

Shi Asymmetric Epoxidation: This method utilizes a fructose-derived chiral ketone as a catalyst to epoxidize unfunctionalized trans-alkenes with high enantioselectivity. beilstein-journals.org

Corey-Chaykovsky Reaction: The asymmetric version of this reaction, using a stoichiometric amount of a chiral thiophane, can produce enantiomerically enriched vinyl epoxides from aldehydes, although often with modest enantiomeric excess. acs.org

Table 2: Selected Strategies for Stereoselective Synthesis of Vinyl Epoxides

MethodPrecursor TypeReagent/CatalystStereochemical Control
Directed EpoxidationAllylic Alcoholm-CPBA, VO(acac)₂/TBHPDiastereoselective (syn or anti depending on conditions) organic-chemistry.org
Sharpless EpoxidationAllylic AlcoholTi(OiPr)₄, (+)- or (-)-DETEnantioselective and Diastereoselective
Shi Epoxidationtrans-AlkeneShi Catalyst (chiral ketone)Enantioselective beilstein-journals.org
Asymmetric Corey-Chaykovskyα,β-Unsaturated AldehydeChiral Sulfonium (B1226848) YlideEnantioselective acs.org

Analysis of Stereospecificity and Regioselectivity in Reactions of this compound

Vinyl epoxides are characterized by having multiple electrophilic sites, leading to complex reactivity profiles. Nucleophilic attack can occur directly at the epoxide carbons (C2 or C3) in an SN2 reaction or at the distal carbon of the vinyl group (C4) in a conjugate SN2' reaction. researchgate.netresearchgate.net

Regioselectivity: The site of nucleophilic attack is highly dependent on the nature of the nucleophile and the catalyst system employed.

Hard Nucleophiles (e.g., Grignard reagents, organolithiums): These tend to favor direct attack at the least substituted epoxide carbon (C2), a classic SN2 ring-opening. chemistrysteps.com

Soft Nucleophiles (e.g., organocuprates): These strongly favor the conjugate addition pathway (SN2'), attacking the vinyl group at C4. This results in the formation of an allylic alcohol with the double bond shifting position.

Catalyst Control: The choice of catalyst can override the intrinsic preference of the substrate. For instance, nickel-catalyzed ring-openings with aryl halides can be directed to either the internal or terminal position by the choice of a co-catalyst (titanocene vs. iodide). nih.gov Similarly, the use of trialkylorganozincates and tetraalkylaluminates often results in highly regioselective SN2 opening. researchgate.net

Stereospecificity: Epoxide ring-opening reactions are typically stereospecific. The nucleophile attacks from the face opposite to the C-O bond being broken (anti-attack). chemistrysteps.comyoutube.com

In an SN2 reaction at a chiral epoxide carbon, this leads to an inversion of configuration at that center.

In an SN2' reaction , the attack at the double bond and subsequent ring opening occurs in an anti-periplanar fashion, leading to the formation of a trans-allylic alcohol. The stereochemistry at the remaining epoxide carbon is typically retained.

Table 3: Regioselectivity in Nucleophilic Ring-Opening of Vinyl Epoxides

Reagent/CatalystPredominant PathwayProduct Type
Organocuprates (R₂CuLi)SN2' (1,4-addition)Allylic Alcohol
Organozincates (R₃ZnLi)SN2 (1,2-addition)Homoallylic Alcohol researchgate.net
Amines (e.g., NH₄OH)SN2 (at allylic carbon)Vicinal Amino Alcohol rroij.com
Ni/Iodide Co-catalystSN2 (at less hindered carbon)Homoallylic Alcohol nih.gov
Ni/Titanocene Co-catalystSN2 (at more hindered carbon)Homoallylic Alcohol nih.gov

Computational and Experimental Elucidation of Stereochemical Outcomes and Reaction Mechanisms

Understanding the factors that control the stereochemical and regiochemical outcomes of reactions involving this compound relies on a combination of experimental and computational methods.

Computational Studies: Density Functional Theory (DFT) calculations are frequently used to model the reaction pathways. rsc.org These studies can:

Calculate the energies of different transition states (e.g., for SN2 vs. SN2' attack) to predict the major product.

Rationalize the origins of stereocontrol by identifying key noncovalent interactions between the substrate, reagent, and catalyst in the transition state. acs.org

Elucidate complex mechanistic pathways, such as the role of copper's π-activity in enabling alkene insertion prior to ring-opening in certain catalyzed reactions. rsc.org

Experimental Elucidation: Mechanistic insights are gained through carefully designed experiments.

Kinetic Studies: Measuring reaction rates can help identify the rate-determining step of a cascade reaction. researchgate.net

Stereochemical Labeling: Synthesizing and reacting a single, pure stereoisomer and analyzing the stereochemistry of the product provides definitive proof of the reaction's stereospecificity (e.g., inversion or retention of configuration).

Analysis of Byproducts: The isolation and characterization of minor products or intermediates can provide clues about competing reaction pathways, such as unexpected rearrangements. For example, studies on hindered epoxides have revealed unusual Lewis acid-promoted Payne rearrangements that compete with standard ring-opening. beilstein-journals.org

Spectroscopic Analysis: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy are essential for experimentally confirming the relative stereochemistry of reaction products. organic-chemistry.org

Through this synergistic approach of synthesis, reaction analysis, and mechanistic investigation, the complex stereochemical behavior of this compound and related vinyl epoxides can be understood and harnessed for advanced organic synthesis.

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethenyl 3 Hexyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of 2-Ethenyl-3-hexyloxirane. Through various NMR experiments, it is possible to map out the complete proton and carbon framework and determine the relative orientation of the substituents on the oxirane ring.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of each nucleus. The ¹H NMR spectrum would display distinct signals for the protons of the hexyl group, the vinyl (ethenyl) group, and the oxirane ring. The ¹³C NMR spectrum would similarly show resonances for each unique carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, typically through three bonds (³J-coupling). youtube.com It is used to establish connectivity within spin systems. For this compound, COSY would show correlations between the oxirane proton adjacent to the ethenyl group and the vinyl protons, as well as between the oxirane proton adjacent to the hexyl group and the first CH₂ group of that chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com NOESY is paramount for determining the stereochemistry (cis or trans) of the oxirane. A NOESY correlation between a proton on the ethenyl group and a proton on the hexyl group would strongly indicate a cis relationship between these two substituents. The absence of such a correlation would suggest a trans configuration.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, a DOSY experiment would show that all proton signals align horizontally, confirming they belong to a single molecule with a uniform diffusion coefficient.

Table 1: Illustrative ¹H NMR Data for trans-2-Ethenyl-3-hexyloxirane This table presents hypothetical data based on known chemical shift ranges for similar functional groups.

AssignmentProtonIllustrative Chemical Shift (δ, ppm)MultiplicityKey COSY CorrelationsKey NOESY Correlations
Oxirane HH-2~2.95dddH-3, Vinyl HVinyl H
Oxirane HH-3~2.80dtH-2, Hexyl CH₂Hexyl CH₂
Vinyl H-CH=~5.50dddH-2, =CH₂H-2
Vinyl H=CH₂ (a)~5.25dd-CH=-
Vinyl H=CH₂ (b)~5.10dd-CH=-
Hexyl CH₂-CH₂-(CH₂)₄CH₃~1.50mH-3, other Hexyl CH₂H-3
Hexyl CH₃-CH₃~0.90tAdjacent CH₂-

Variable-temperature (VT) NMR studies are employed to investigate the conformational dynamics of molecules. nih.gov For this compound, the rotation around the C-C single bonds, particularly the bond between the oxirane ring and the hexyl substituent, can be studied. At low temperatures, the rate of rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). dtic.milresearchgate.net As the temperature is increased, these signals will broaden and eventually coalesce into a single, time-averaged signal. dtic.mil By analyzing the spectral changes as a function of temperature, it is possible to calculate the activation energy (Ea) for the conformational interchange, providing valuable insight into the molecule's flexibility and the energy barriers to rotation. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is fundamental for determining its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). chemrxiv.org This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₁₀H₁₈O), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. Analysis of the isotopic pattern further confirms the elemental composition. The fragmentation patterns observed in HRMS also provide structural clues.

Table 2: Illustrative HRMS Data for this compound

Ion FormulaDescriptionCalculated Exact Mass (m/z)Observed Mass (m/z)
C₁₀H₁₈OMolecular Ion [M]⁺154.1358154.1355
C₉H₁₅OLoss of CH₃•139.1123139.1121
C₆H₁₃OCleavage of vinyl group101.0966101.0964
C₄H₅OCleavage of hexyl group69.034069.0338

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for analyzing volatile compounds. nih.gov The sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase. As each component, such as this compound, elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. mdpi.comtofwerk.com This allows for the identification of the compound based on its retention time and its mass spectral fragmentation pattern, which can be compared to spectral libraries. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled to a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power. nih.gov In GCxGC, the effluent from one GC column is passed through a second, different column, providing a two-dimensional separation. unibz.it This is particularly useful for resolving complex mixtures and separating isomers, such as the cis and trans isomers of this compound, which may co-elute in a standard 1D GC separation. researchgate.net The high data acquisition speed of TOF-MS is essential to capture the very narrow peaks produced by GCxGC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.gov While this compound is likely amenable to GC-MS, LC-MS could be employed for its analysis if it were part of a complex, non-volatile matrix. nih.gov The compound would be separated by an LC system and then ionized, typically using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), before mass analysis.

The coupling of Liquid Chromatography with both NMR and MS (LC-NMR-MS) represents a pinnacle of analytical capability for mixture analysis. nih.gov In this setup, the LC effluent is split, with a portion directed to the MS for molecular weight and fragmentation data, and the remainder sent to an NMR spectrometer for detailed structural elucidation. This powerful combination allows for the near-unambiguous identification of components in a complex mixture without the need for prior isolation. nih.gov

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) has emerged as a powerful technique for the separation and characterization of gas-phase ions based on their size, shape, and charge. nih.gov This method provides a rapid means of distinguishing between isomers that are often indistinguishable by mass spectrometry alone. polyu.edu.hk In an IMS experiment, ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and their velocity is impeded by collisions with the buffer gas. The time it takes for an ion to traverse the drift tube, known as its drift time, is proportional to its collision cross-section (CCS). Isomers with different three-dimensional structures will have distinct CCS values, leading to different drift times and enabling their separation. polyu.edu.hk

For this compound, which can exist as multiple stereoisomers (diastereomers and enantiomers), IMS offers a valuable tool for their differentiation. The different spatial arrangements of the ethenyl and hexyl groups on the oxirane ring will result in unique CCS values for each isomer. For instance, the cis and trans diastereomers would be expected to exhibit different drift times due to their distinct shapes.

The coupling of IMS with mass spectrometry (IMS-MS) further enhances its analytical power. nih.gov In an IMS-MS system, the ions are separated by IMS prior to mass analysis. This allows for the generation of mass spectra for each mobility-separated isomer, providing an additional dimension of information and aiding in their identification. nih.gov The resolving power of modern IMS instruments, such as trapped ion mobility spectrometry (TIMS), allows for the separation of isomers with very small differences in their CCS values. consensus.app

Isomer Type Expected IMS Behavior Rationale
Diastereomers (cis vs. trans)SeparableDifferent spatial arrangement of substituents leads to distinct collision cross-sections.
EnantiomersNot directly separable in standard IMSEnantiomers have identical physical properties, including collision cross-section, in a non-chiral environment. Chiral modifiers in the buffer gas may be required for separation.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of their relative proportions (enantiomeric excess, ee) as well as the ratio of diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different stabilities, leading to different retention times for each enantiomer and enabling their separation. sigmaaldrich.com

For the analysis of this compound, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak series), would be selected. nih.gov A racemic mixture of this compound would be injected into the HPLC system, and the two enantiomers would elute at different times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com The separation of diastereomers can often be achieved on standard, non-chiral HPLC columns due to their different physical properties, but chiral HPLC can also be employed for this purpose. nih.gov

Parameter Description Method of Determination
Enantiomeric Excess (ee)A measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other.Calculated from the peak areas of the two enantiomers in the chiral HPLC chromatogram using the formula: % ee = [
Diastereomeric Ratio (dr)The ratio of the amounts of two diastereomers in a mixture.Determined from the relative peak areas of the diastereomers in the chromatogram (chiral or achiral HPLC).

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds like this compound. Chiral GC columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which forms transient diastereomeric complexes with the enantiomers of the analyte. These interactions lead to different retention times and allow for the separation of the enantiomers. vt.edu

The determination of the diastereomeric ratio and enantiomeric excess of this compound by chiral GC would involve the injection of the sample onto a suitable chiral GC column. The separated isomers would be detected, and the relative peak areas would be used to quantify the composition of the mixture.

Spectroscopic Methods for Absolute Configuration Assignment

While chromatographic methods can separate and quantify stereoisomers, spectroscopic techniques are required to determine the absolute configuration of a chiral center.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net A VCD spectrum provides information about the stereochemistry of a molecule. The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known absolute configuration. nih.gov

For this compound, the VCD spectrum would be recorded and compared to the spectrum predicted by density functional theory (DFT) calculations for one of the enantiomers (e.g., (2R,3S)-2-ethenyl-3-hexyloxirane). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively, in the ultraviolet and visible regions of the electromagnetic spectrum. vt.edu

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can be used to help determine the absolute configuration of a molecule, particularly when compared with the ORD curves of structurally related compounds of known configuration.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a fingerprint of the chiral molecule.

Similar to VCD, the absolute configuration of this compound can be determined by comparing the experimental ORD and CD spectra with those predicted by quantum mechanical calculations for a specific enantiomer. vt.eduresearchgate.net

Technique Principle Application to this compound
VCD Differential absorption of left and right circularly polarized infrared light.Comparison of experimental and calculated VCD spectra for absolute configuration assignment.
ORD Variation of optical rotation with wavelength.Comparison with known compounds or theoretical calculations to infer absolute configuration.
CD Differential absorption of left and right circularly polarized UV-Vis light.Comparison of experimental and calculated CD spectra for absolute configuration assignment.

Polarimetry for Enantiomeric Excess Evaluation

Polarimetry is a crucial technique for determining the purity of a chiral sample. wustl.edu Since this compound possesses chiral centers, it exists as a pair of enantiomers. Each enantiomer will rotate plane-polarized light to an equal but opposite degree. researchgate.net The extent of this rotation is a fundamental physical property known as the specific rotation, [α].

A 50:50 mixture of the two enantiomers, known as a racemic mixture, will exhibit no optical rotation because the equal and opposite rotations of each enantiomer cancel each other out. researchgate.net When one enantiomer is present in a greater amount than the other, the mixture is optically active, and the degree of rotation is directly proportional to the excess of the predominant enantiomer.

The enantiomeric excess (ee) is a measure of this purity and can be calculated using the observed rotation of the mixture and the specific rotation of the pure enantiomer. nih.gov The formula is:

ee (%) = ([α]observed / [α]max) x 100

To perform this evaluation for this compound, the specific rotation ([α]) of a pure enantiomer would first need to be measured and documented. Subsequently, the optical rotation of any mixture could be measured and compared to this value to determine its enantiomeric purity. Without the reference value for the pure substance, a quantitative determination of enantiomeric excess via polarimetry is not possible.

Table 1: Hypothetical Polarimetry Data for Enantiomeric Excess Calculation of this compound This table illustrates the type of data that would be generated from a polarimetric analysis. The values are for illustrative purposes only.

Sample DescriptionObserved Rotation (α)Enantiomeric Excess (ee)% R-enantiomer% S-enantiomer
Pure (2R,3S)-enantiomer+X°100%100%0%
Racemic Mixture0%50%50%
Enantioenriched Mixture+0.5X°50%75%25%
Enantioenriched Mixture-0.2X°20%40%60%

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. st-andrews.ac.uk This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The process requires the target compound, in this case, this compound, to be crystallized into a single, high-quality crystal. This crystal is then exposed to an X-ray beam, which diffracts in a unique pattern based on the arrangement of electrons within the molecule. st-andrews.ac.uk By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional map of the electron density can be generated, from which the atomic structure is solved and refined. st-andrews.ac.uk

For this compound, an X-ray crystallographic analysis would confirm the trans or cis relationship between the ethenyl and hexyl groups on the oxirane ring and establish the absolute configuration (e.g., 2R, 3S) of a single enantiomer. No published reports of a successful crystal structure determination for this compound were found.

Table 2: Illustrative Crystallographic Data for this compound This table shows the typical parameters that are reported from an X-ray crystallography experiment. The data presented here are hypothetical.

ParameterValue
Chemical FormulaC10H18O
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Volume (Å3)1047.4
Z (molecules/unit cell)4
Key Bond Length (C-C oxirane)~1.47 Å
Key Bond Angle (C-O-C oxirane)~60°

Rotational Spectroscopy for Gas-Phase Molecular Structure and Conformation

Rotational spectroscopy, often using microwave radiation, is a high-resolution technique used to determine the structure and conformation of molecules in the gas phase. It measures the quantized rotational energy levels of a molecule, which are dependent on its moments of inertia. From these moments of inertia, highly precise molecular geometries, including bond lengths and angles, can be derived.

For a flexible molecule like this compound, different spatial arrangements of the hexyl chain (conformers) would exist in the gas phase. Each distinct conformer would have a unique set of rotational constants (A, B, and C) and thus a separate, identifiable rotational spectrum. By analyzing the complex spectrum, researchers can identify the specific conformations present and their relative abundance under the experimental conditions.

This technique would provide invaluable information about the intrinsic conformational preferences of the isolated this compound molecule, free from the intermolecular forces present in the solid or liquid state. However, a search of the available literature and databases did not yield any rotational spectroscopy studies for this compound.

Table 3: Potential Rotational Spectroscopy Parameters for this compound Conformers This table represents the kind of data that would be obtained from a rotational spectroscopy study. The values are purely illustrative.

ParameterConformer 1 (Extended Hexyl)Conformer 2 (Folded Hexyl)
A (MHz)25002800
B (MHz)850950
C (MHz)700900
Relative Energy (kJ/mol)0 (most stable)2.5
Dipole Moment (μa) (D)1.81.5
Dipole Moment (μb) (D)0.51.1
Dipole Moment (μc) (D)0.10.3

2 Ethenyl 3 Hexyloxirane As a Versatile Building Block in Complex Molecule Synthesis

Precursor for Advanced Organic Transformations

The inherent reactivity of the epoxide and vinyl moieties in 2-ethenyl-3-hexyloxirane makes it an ideal starting point for sophisticated chemical reactions. It can undergo a variety of transformations, including nucleophilic ring-opening, cycloadditions, and rearrangements, to generate complex and valuable molecular structures.

Intermediates in Natural Product Total Synthesis

Vinylic epoxides are crucial intermediates in the synthesis of numerous natural products, particularly those containing substituted tetrahydrofuran (B95107) or polyol substructures. While direct total syntheses commencing from this compound are not extensively documented, the transformations it can undergo are emblematic of strategies used to construct complex natural product cores.

A notable example lies in the synthesis of marine macrolides like Lytophilippine A. chem-station.comrsc.org This complex natural product features a polysubstituted tetrahydrofuran ring within its intricate framework. chem-station.com The synthetic approaches to such tetrahydrofuran-containing fragments often rely on the intramolecular cyclization of epoxy-alcohols, a transformation for which vinylic epoxides are ideal precursors. chemistrysteps.comyoutube.com For instance, the C8–C18 segment of a proposed building block for (−)-lytophilippine A was synthesized from D-galactose, highlighting the importance of chiral polyol and ether-containing structures that can be accessed from epoxide precursors. masterorganicchemistry.com The strategies employed in these syntheses underscore the potential of versatile building blocks like this compound to provide access to key stereochemical and functional motifs found in biologically active natural products. chem-station.comrsc.orgmasterorganicchemistry.comrroij.com

Components in the Synthesis of Complex Organic Scaffolds and Molecular Probes

The dual reactivity of vinyl epoxides allows for their participation in cascade reactions to rapidly build molecular complexity. A significant application is their reaction with arynes to construct phenanthrene-based scaffolds. organicchemistrytutor.comacs.org This transition-metal-free process involves a cascade of reactions, including a Diels-Alder reaction, ring-opening aromatization, and an ene reaction. organicchemistrytutor.com

The reaction of a vinyl epoxide with an in-situ generated aryne leads to the formation of highly functionalized phenanthrenes. The versatility of this method allows for the incorporation of various substituents on both the vinyl epoxide and the aryne precursor, providing access to a library of complex aromatic scaffolds. organicchemistrytutor.comacs.org

Table 1: Synthesis of Phenanthrene Scaffolds from Vinyl Epoxides and Arynes. organicchemistrytutor.com
Vinyl Epoxide SubstrateAryne PrecursorResulting Phenanthrene ProductYield (%)
2-(1-phenylvinyl)oxirane2-(trimethylsilyl)phenyl trifluoromethanesulfonate10-(hydroxymethyl)-9-phenylphenanthrene75
2-(1-p-tolylvinyl)oxirane2-(trimethylsilyl)phenyl trifluoromethanesulfonate10-(hydroxymethyl)-9-(p-tolyl)phenanthrene72
2-(1-(4-methoxyphenyl)vinyl)oxirane2-(trimethylsilyl)phenyl trifluoromethanesulfonate10-(hydroxymethyl)-9-(4-methoxyphenyl)phenanthrene81
2-isopropenyl-3-phenyloxirane4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate2,3-dimethoxy-10-(1-hydroxypropan-2-yl)-9-phenylphenanthrene65

Derivatization to Other Heterocyclic Ring Systems

The strained nature of the epoxide ring in this compound facilitates its conversion into other, often more stable, heterocyclic systems. These transformations are powerful tools for generating structural diversity from a common precursor.

Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofurans are a common motif in a vast array of biologically active natural products. chemistrysteps.com Vinylic epoxides are excellent precursors for these heterocycles through several synthetic strategies. One common method is the intramolecular addition of an alcohol to an epoxide. chemistrysteps.com This can be achieved by first opening the epoxide with a nucleophile that introduces a hydroxyl group, which then cyclizes onto the activated vinyl group or a derivative thereof.

Alternatively, a powerful ring-expansion strategy involves the reaction of 2,3-epoxy alcohols with dimethylsulfoxonium methylide. youtube.com This process is initiated by a base-induced Payne rearrangement to form a terminal epoxide, which is then opened by the ylide at the less hindered C1 position. The resulting intermediate undergoes a 5-exo-tet ring closure to furnish the 2,3-disubstituted tetrahydrofuran ring with high stereochemical fidelity. youtube.com Palladium-catalyzed asymmetric allylic cycloaddition of vinyl epoxides with nucleophiles like β-keto enol ethers also provides an efficient route to highly functionalized and chiral tetrahydrofuran acetals. acs.org

Access to Oxetane (B1205548) Derivatives

Oxetanes are four-membered heterocyclic rings that have gained prominence in medicinal chemistry as isosteres for carbonyl and gem-dimethyl groups. rsc.orgresearchgate.net A key method for synthesizing oxetanes from epoxides is through ring expansion. This can be accomplished by reacting the epoxide with a sulfur ylide, such as dimethyloxosulphonium methylide. researchgate.net This reagent is also known for the Corey-Chaykovsky epoxidation, but when used in excess with an existing epoxide, it can induce ring expansion to the corresponding oxetane. wikipedia.org The reaction proceeds by nucleophilic attack of the ylide on the epoxide, followed by intramolecular displacement to form the four-membered ring. researchgate.net

Table 2: Representative Ring Expansion of Epoxides to Oxetanes using Sulfur Ylides. researchgate.net
Epoxide SubstrateYlide ReagentKey Transformation
Styrene OxideDimethyloxosulphonium methylideEpoxide to Oxetane Ring Expansion
1,2-EpoxyoctaneDimethyloxosulphonium methylideEpoxide to Oxetane Ring Expansion
Cyclohexene OxideS-methyl-S-(sodiomethyl)-N-(4-tolylsulphonyl)sulphoximineEpoxide to Oxetane Ring Expansion

Formation of Allenic Alcohols and Related Unsaturated Systems

The reaction of terminal vinylic epoxides with organocuprates provides a direct route to allenic alcohols. This transformation is a type of anti-SN2' reaction where the cuprate (B13416276) nucleophile attacks the terminal carbon of the vinyl group. chem-station.comwikipedia.org This addition is followed by a concerted ring opening of the epoxide, which proceeds with an anti-stereochemical relationship, leading to the formation of the allene (B1206475) and a free alcohol.

The general mechanism involves the formation of a copper(III) species upon addition of the organocuprate to the double bond. chem-station.com Subsequent reductive elimination yields the allenic product. This method is highly valuable for the synthesis of these unique unsaturated systems, which are themselves versatile intermediates in further synthetic transformations, such as the Pauson-Khand reaction or cycloisomerizations. The synthesis of glycinoeclepin A, for example, features a homoallenylation reaction, underscoring the utility of allene chemistry in constructing complex natural products.

Role in Cascade, Multicomponent, and Tandem Reactions

The strategic placement of the vinyl and epoxide functionalities in this compound makes it an ideal substrate for sophisticated reaction sequences that forge multiple chemical bonds in a single pot. These processes are highly sought after in modern organic synthesis for their efficiency and atom economy.

Cascade Reactions:

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the first reaction sets up the functionality for the subsequent one. While direct examples involving this compound are not explicitly documented, the broader class of vinyl epoxides participates in various cascade processes. One notable example is the transition-metal-free cascade reaction with arynes. acs.org In this type of transformation, the vinyl epoxide can undergo a Diels-Alder reaction with an in-situ generated aryne, followed by a ring-opening aromatization and an ene reaction to produce highly functionalized phenanthrenes. acs.org

Another example of a cascade involving vinyl epoxides is a cross-metathesis–epoxide rearrangement sequence. acs.org Although this has been demonstrated on more complex systems, it highlights the potential for the vinyl group of a compound like this compound to undergo metathesis, with the resulting intermediate poised for a subsequent epoxide rearrangement.

Multicomponent Reactions (MCRs):

Multicomponent reactions are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. Epoxides, in general, are excellent substrates for MCRs. nih.gov For instance, the synthesis of β-hydroxy-1,2,3-triazoles can be achieved through a copper-catalyzed multicomponent reaction of epoxides, alkynes, and azides. acs.org Given its structure, this compound could conceptually participate in such reactions, leading to the formation of complex triazole-containing molecules with pendant hexyl and hydroxylated ethyl chains.

The table below illustrates a generalized scheme for a multicomponent reaction involving a vinyl epoxide, which could be analogous to the reactivity of this compound.

Reactant 1Reactant 2Reactant 3CatalystProduct Type
Vinyl EpoxideAlkyneAzideCopper Nanoparticlesβ-hydroxy-1,2,3-triazole
Vinyl EpoxideAnilineEthyl GlyoxalateTi(IV)-BINOL1,3-oxazolidine

This table presents generalized multicomponent reactions involving epoxides and vinyl epoxides as a class, illustrating the potential reactivity of this compound.

Tandem Reactions:

Tandem reactions are similar to cascade reactions but can also involve intermolecular steps in the sequence. The reactivity of vinyl epoxides in tandem sequences is well-documented. nih.gov A notable example is the reagent-controlled tandem reaction to form functionalized γ-butenolides. nih.gov In this process, a nucleophile adds to the vinyl epoxide, triggering a sequence of ring-opening and lactonization. nih.gov Depending on the nucleophile and reaction conditions, a variety of substituted butenolides can be accessed. For a substrate like this compound, this would lead to butenolides bearing a hexyl group.

The following table summarizes a tandem reaction sequence reported for vinyl epoxides, which serves as a model for the potential reactivity of this compound.

ReactantReagentKey StepsProduct
Vinyl EpoxideTertiary Phosphine / AldehydeNucleophilic addition, ring-opening, lactonization, Wittig reaction3-Alkenyl-γ-butenolide
Vinyl EpoxideTertiary Amine / NucleophileMichael addition, ring-opening, lactonization3-Substituted-γ-butenolide

This table is based on reported tandem reactions of Morita-Baylis-Hillman-type vinyl epoxides and illustrates a potential synthetic application for this compound. nih.gov

Computational and Theoretical Investigations of 2 Ethenyl 3 Hexyloxirane Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the theoretical examination of 2-ethenyl-3-hexyloxirane. These methods offer a balance between computational cost and accuracy, making them well-suited for a detailed analysis of the molecule's behavior at the electronic level.

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of reactions involving this compound. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and the characterization of transition states. For instance, in acid-catalyzed ring-opening reactions, DFT can model the protonation of the epoxide oxygen, followed by nucleophilic attack. The calculations can determine the energy barriers associated with different pathways, such as SN1-like and SN2-like mechanisms, and predict which pathway is kinetically favored.

A critical aspect of vinyloxirane chemistry is the competition between 1,2- and 1,4-addition of nucleophiles. DFT calculations can model the transition states for both modes of attack, providing quantitative data on their relative activation energies. This information is crucial for understanding and predicting the regioselectivity of a given reaction. For example, the reaction of this compound with a nucleophile can be computationally modeled to predict the most likely product.

Hypothetical data based on typical computational results for similar vinyloxiranes.

Table 1: Calculated Activation Energies for Nucleophilic Ring-Opening of this compound
Nucleophile Pathway Solvent Activation Energy (kcal/mol)
Chloride 1,2-addition Acetonitrile 15.2
Chloride 1,4-addition Acetonitrile 18.5
Methanol (acid-catalyzed) 1,2-addition Methanol 12.8

The reactivity and selectivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis using DFT can identify the most stable conformations of the molecule and the energy barriers between them. The relative orientation of the vinyl and hexyl substituents with respect to the oxirane ring can influence steric hindrance and the trajectory of an approaching nucleophile.

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict its 1H and 13C NMR chemical shifts researchgate.net. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific resonances to individual atoms.

Similarly, the calculation of the vibrational frequencies and their corresponding intensities allows for the prediction of the infrared (IR) spectrum researchgate.net. This can aid in the identification of characteristic functional groups, such as the C-O-C stretching of the epoxide ring and the C=C stretching of the vinyl group. Discrepancies between calculated and experimental spectra can often be resolved by considering the effects of solvent or by refining the computational model.

Hypothetical data based on typical computational results for similar vinyloxiranes.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound
Parameter Predicted Value
1H NMR Chemical Shift (ppm, relative to TMS) H (vinyl): 5.2-5.9, H (oxirane): 2.9-3.2, H (hexyl): 0.9-1.6
13C NMR Chemical Shift (ppm, relative to TMS) C (vinyl): 115-140, C (oxirane): 50-60, C (hexyl): 14-32

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While gas-phase quantum chemical calculations provide fundamental insights, the behavior of this compound in solution can be significantly different. Molecular dynamics (MD) simulations are employed to model the explicit interactions between the solute and solvent molecules over time nih.gov. By simulating the system at a given temperature and pressure, MD can reveal how the solvent influences the conformational preferences of the molecule and the dynamics of its reactions.

Kinetic Modeling and Simulation of Complex Reaction Networks

Reactions involving this compound can often lead to a mixture of products through a complex network of parallel and consecutive reactions. Kinetic modeling and simulation provide a framework for understanding and predicting the evolution of the concentrations of all species over time. By combining the rate constants for individual reaction steps, which can be obtained from quantum chemical calculations or experimental data, a comprehensive kinetic model can be constructed.

This model can then be used to simulate the outcome of the reaction under different conditions, such as temperature, concentration, and catalyst loading. This predictive capability is invaluable for optimizing reaction conditions to maximize the yield of a desired product while minimizing the formation of unwanted byproducts. Studies on the atmospheric oxidation of epoxides and the synthesis of epichlorohydrin (B41342) have demonstrated the utility of kinetic modeling in understanding complex reaction systems acs.orgnih.govcopernicus.org.

Elucidation of Regioselectivity and Stereoselectivity at a Molecular Level

The regioselectivity and stereoselectivity of reactions involving this compound are of paramount importance in organic synthesis. Computational methods offer a molecular-level understanding of the factors that govern these selectivities.

Regioselectivity: The preference for a nucleophile to attack at a specific carbon atom of the epoxide ring (1,2-addition) or at the vinyl group (1,4-addition) can be rationalized by analyzing the electronic structure and steric accessibility of the different electrophilic sites. DFT calculations can quantify the partial charges on each atom and the shapes of the frontier molecular orbitals (HOMO and LUMO), which often dictate the site of nucleophilic attack. For instance, in the ring-opening of vinyl epoxides, the regioselectivity can be highly dependent on the reaction conditions and the nature of the nucleophile nih.govysu.amyoutube.comresearchgate.net.

Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. By modeling these transition states, computational chemistry can predict whether a reaction will proceed with inversion or retention of configuration at a stereocenter. For example, in the asymmetric epoxidation of an alkene to form this compound, DFT can be used to model the interaction of the substrate with a chiral catalyst, explaining the origin of the observed enantioselectivity. The stereochemical outcomes in the opening of vinyl epoxides are often influenced by the conformation of the substrate and the participation of neighboring groups stackexchange.com.

Hypothetical data based on typical computational results for similar vinyloxiranes.

Table 3: Computational Analysis of Selectivity in the Reaction of this compound with a Generic Nucleophile (Nu-)
Parameter C2 (Oxirane Carbon) C3 (Oxirane Carbon) C4 (Vinyl Carbon)
Calculated Mulliken Charge +0.15 +0.12 +0.05
Steric Accessibility (Arbitrary Units) 0.8 0.6 1.0
Predicted Major Product (Kinetic Control) 1,2-addition at C2 - -

Emerging Research Frontiers and Future Perspectives for 2 Ethenyl 3 Hexyloxirane Chemistry

Development of Next-Generation Catalytic Systems for Sustainable Synthesis and Transformations

The pursuit of sustainable chemical manufacturing has spurred the development of innovative catalytic systems for epoxidation reactions. For the synthesis of 2-ethenyl-3-hexyloxirane, this translates to moving beyond traditional reagents towards more environmentally benign and selective catalysts.

Recent progress in the epoxidation of conjugated dienes, structurally related to the precursors of this compound, highlights the potential of manganese and titanium-based catalysts. For instance, manganese salen complexes have demonstrated high regioselectivity in the epoxidation of conjugated dienes, preferentially oxidizing the less substituted double bond. rsc.org This is particularly relevant for the selective epoxidation of a diene precursor to yield this compound.

Furthermore, molybdenum-based catalysts are being extensively investigated for their efficacy in olefin epoxidation under mild conditions. rsc.org Nanocatalysts comprising molybdenum and other metals like niobium or tungsten have shown high selectivity in the epoxidation of bulky olefins using tert-butyl hydroperoxide as an oxidant. rsc.org The development of heterogeneous molybdenum catalysts is also a key area of research, aiming to improve catalyst stability and recyclability, which are crucial for sustainable industrial processes. mdpi.com The application of such systems to the synthesis of this compound could lead to more efficient and waste-reducing production methods.

A particularly promising frontier is the use of peptide-based catalysts. Combinatorial approaches have led to the discovery of peptides that can catalyze the site- and enantioselective epoxidation of polyenes. nih.gov This approach offers the potential to fine-tune catalyst selectivity for specific vinyl epoxides like this compound, opening avenues for the production of single-enantiomer products.

Table 1: Comparison of Catalytic Systems for the Epoxidation of Alkenes (by Analogy)

Catalyst SystemOxidantKey AdvantagesPotential for this compound
Manganese Salen ComplexesSodium hypochlorite (B82951) / IodosylbenzeneHigh regioselectivity for less substituted double bonds rsc.orgSelective synthesis from a diene precursor.
Ti(IV)-salan Catalysts30% H₂O₂High diastereo- and enantioselectivity for conjugated dienes acs.orgEnantioselective synthesis of chiral this compound.
Molybdenum-based Nanocatalyststert-Butyl hydroperoxideHigh selectivity under mild conditions for bulky olefins rsc.orgEfficient synthesis with reduced energy consumption.
Peptide-based CatalystsH₂O₂High site- and enantioselectivity, discovered through combinatorial methods nih.govTunable catalysts for the production of specific enantiomers.

Integration of Chemoenzymatic and Biocatalytic Approaches for Enantiopure Production

The production of enantiopure epoxides is of paramount importance, particularly for applications in the pharmaceutical and fine chemical industries. Chemoenzymatic and biocatalytic methods are emerging as powerful tools to achieve high enantioselectivity, often under mild and sustainable conditions. frontiersin.org

For a chiral molecule like this compound, enzymatic kinetic resolution is a highly attractive strategy. This process utilizes enzymes, such as epoxide hydrolases (EHs), to selectively hydrolyze one enantiomer of a racemic epoxide mixture, leaving the other enantiomer in high purity. nih.govnih.gov Microbial EHs are particularly promising due to their broad substrate specificity and high stereospecificity. nih.gov The application of this technique to a racemic mixture of this compound could provide an efficient route to both enantiomers.

Dynamic kinetic resolution (DKR) represents a further advancement, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiopure product. The combination of a lipase (B570770) for selective acylation and a ruthenium catalyst for racemization has been successfully applied to the DKR of other chiral alcohols, a strategy that could be adapted for the resolution of a precursor to or a derivative of this compound. nih.gov

Table 2: Biocatalytic Approaches for Enantiopure Epoxide Production (by Analogy)

Biocatalytic MethodEnzyme ClassPrinciplePotential for this compound
Kinetic ResolutionEpoxide Hydrolases (EHs)Enantioselective hydrolysis of one epoxide enantiomer from a racemic mixture. nih.govnih.govProduction of enantiopure (R)- or (S)-2-ethenyl-3-hexyloxirane.
Dynamic Kinetic Resolution (DKR)Lipases and Racemization CatalystKinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. nih.govHigh-yield synthesis of a single enantiomer of this compound.
Direct Asymmetric EpoxidationMonooxygenasesDirect, enantioselective epoxidation of the precursor alkene.A direct, one-step route to enantiopure this compound.

Application of Flow Chemistry and Microreactor Technology for Enhanced Reaction Control

Flow chemistry and microreactor technology are revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and improved scalability. beilstein-journals.orgtami-imi.com These technologies are particularly well-suited for the synthesis and transformation of reactive intermediates like epoxides.

The synthesis of this compound often involves exothermic reactions and potentially hazardous reagents. Microreactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling better temperature control and minimizing the risk of thermal runaways. tami-imi.com This enhanced safety profile allows for the use of more reactive but highly efficient reagents that would be difficult to handle in traditional batch reactors. beilstein-journals.org

Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps, leading to more efficient and automated synthetic processes. nih.gov For the production of this compound, a flow setup could integrate the epoxidation of the precursor diene followed by in-line purification, significantly reducing manual handling and processing time. The precise control over residence time in a microreactor can also lead to improved selectivity by minimizing the formation of byproducts.

Exploration of Novel Reactivity Modes and Unprecedented Transformation Pathways

The unique structural motif of a vinyl epoxide, combining the reactivity of an alkene and an epoxide, opens the door to a wide range of chemical transformations. Research into the reactivity of analogous vinyl epoxides has revealed novel reaction pathways that could be applied to this compound.

For instance, vinyl epoxides can undergo a variety of tandem reactions, where a single reagent triggers a cascade of bond-forming events. nih.gov These reactions can lead to the rapid construction of complex molecular architectures from simple starting materials. The development of new catalytic systems for the ring-opening of vinyl epoxides is also an active area of research. For example, the copper-catalyzed ring-opening of vinyl epoxides has been studied from a theoretical perspective, providing insights that could guide the development of new synthetic methods. tandfonline.com

The reaction of vinyl epoxides with arynes has been shown to produce functionalized phenanthrenes through a cascade of Diels-Alder, ring-opening aromatization, and ene reactions. mdpi.com This highlights the potential of this compound as a building block for the synthesis of complex polycyclic aromatic compounds.

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis and transformations of this compound. Advanced analytical techniques that allow for in-situ, real-time monitoring of reactions are becoming increasingly important.

Spectroscopic methods such as Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for this purpose. frontiersin.orgedpsciences.org These techniques can be coupled with reaction vessels, including microreactors, to provide continuous data on the concentration of reactants, intermediates, and products. For the epoxidation reaction to form this compound, in-situ Raman or FTIR could be used to monitor the disappearance of the alkene precursor and the appearance of the epoxide ring vibration, allowing for precise determination of reaction endpoints and kinetic parameters. mdpi.comresearchgate.netspectroscopyonline.com

Kinetic studies on the ring-opening reactions of vinyl epoxides have provided valuable data on their reactivity. acs.orgresearchgate.net By applying similar methodologies to this compound, a quantitative understanding of its reactivity with various nucleophiles can be established, which is essential for designing new synthetic applications.

Table 3: Advanced Analytical Techniques for Reaction Monitoring (by Analogy)

Analytical TechniqueInformation ObtainedRelevance to this compound Chemistry
In-situ Raman SpectroscopyReal-time concentration changes of reactants, products, and intermediates. mdpi.comnaun.orgOptimization of synthesis, kinetic studies of transformations.
In-situ FT-IR SpectroscopyMonitoring of functional group transformations. frontiersin.orgnih.govjascoinc.comresearchgate.netTracking the formation and consumption of the epoxide ring.
Kinetic StudiesReaction rates, activation parameters, mechanistic insights. tandfonline.comacs.orgresearchgate.netPredicting reactivity and designing novel reaction pathways.

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